molecular formula C10H6F2N2O2 B2580328 1-(3,4-Difluorophenyl)-1,4-dihydropyrazine-2,3-dione CAS No. 892297-51-7

1-(3,4-Difluorophenyl)-1,4-dihydropyrazine-2,3-dione

Cat. No.: B2580328
CAS No.: 892297-51-7
M. Wt: 224.167
InChI Key: IGFKVWRZKXWJNS-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)-1,4-dihydropyrazine-2,3-dione is a chemical compound characterized by the presence of a difluorophenyl group attached to a dihydropyrazine-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Difluorophenyl)-1,4-dihydropyrazine-2,3-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 3,4-difluoroaniline with glyoxal in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Difluorophenyl)-1,4-dihydropyrazine-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

1-(3,4-Difluorophenyl)-1,4-dihydropyrazine-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)-1,4-dihydropyrazine-2,3-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may act as an inhibitor of specific kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Difluorophenyl)-1,4-dihydropyrazine-2,3-dione
  • 1-(3,4-Difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl

Uniqueness

1-(3,4-Difluorophenyl)-1,4-dihydropyrazine-2,3-dione is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and materials science .

Properties

IUPAC Name

4-(3,4-difluorophenyl)-1H-pyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2O2/c11-7-2-1-6(5-8(7)12)14-4-3-13-9(15)10(14)16/h1-5H,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFKVWRZKXWJNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=CNC(=O)C2=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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